3-Amino-5-(1-methyl-3-piperidyl)pyrazole Hydrochloride
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Overview
Description
3-Amino-5-(1-methyl-3-piperidyl)pyrazole Hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(1-methyl-3-piperidyl)pyrazole Hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with 1-methyl-3-piperidyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(1-methyl-3-piperidyl)pyrazole Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
3-Amino-5-(1-methyl-3-piperidyl)pyrazole Hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyestuffs
Mechanism of Action
The mechanism of action of 3-Amino-5-(1-methyl-3-piperidyl)pyrazole Hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-methylpyrazole
- 5-Amino-3-methyl-1-phenylpyrazole
- 3-Amino-1-methyl-1H-pyrazole
Uniqueness
3-Amino-5-(1-methyl-3-piperidyl)pyrazole Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H17ClN4 |
---|---|
Molecular Weight |
216.71 g/mol |
IUPAC Name |
5-(1-methylpiperidin-3-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H16N4.ClH/c1-13-4-2-3-7(6-13)8-5-9(10)12-11-8;/h5,7H,2-4,6H2,1H3,(H3,10,11,12);1H |
InChI Key |
WPERCBKSOAQANY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)C2=CC(=NN2)N.Cl |
Origin of Product |
United States |
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